molecular formula C12H17NO2 B13953654 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diol

4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diol

Cat. No.: B13953654
M. Wt: 207.27 g/mol
InChI Key: IDIGSZSLZIBUAZ-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- is a chemical compound with the molecular formula C12H17NO2 It is a derivative of benzenediol, where the benzene ring is substituted with a pyrrolidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- typically involves the condensation of 1,2-benzenediol with a pyrrolidinyl ethyl derivative. One common method includes heating the reactants in ethanol under reflux conditions for about 30 minutes, resulting in a product yield of approximately 74% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol: A simpler derivative without the pyrrolidinyl ethyl group.

    4-Methyl-1,2-Benzenediol: A methyl-substituted derivative with different chemical properties.

    Pyrrolidine: A related compound with a pyrrolidine ring but lacking the benzenediol moiety.

Uniqueness

1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- is unique due to the presence of both the benzenediol and pyrrolidinyl ethyl groups

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diol

InChI

InChI=1S/C12H17NO2/c14-11-4-3-10(9-12(11)15)5-8-13-6-1-2-7-13/h3-4,9,14-15H,1-2,5-8H2

InChI Key

IDIGSZSLZIBUAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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